molecular formula C13H17NO2 B3881375 N-allyl-2-(3,5-dimethylphenoxy)acetamide

N-allyl-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B3881375
M. Wt: 219.28 g/mol
InChI Key: HFQQLZXUYXTSRP-UHFFFAOYSA-N
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Description

N-Allyl-2-(3,5-dimethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a phenoxy group substituted with methyl groups at the 3- and 5-positions and an allyl group attached to the nitrogen atom of the acetamide core. Its molecular formula is C₁₄H₁₉NO₂, with a molar mass of 233.31 g/mol (calculated based on structural analogs in ). The compound’s structure combines lipophilic (methyl-substituted phenoxy) and moderately polar (allyl-acetamide) moieties, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-4-5-14-13(15)9-16-12-7-10(2)6-11(3)8-12/h4,6-8H,1,5,9H2,2-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQQLZXUYXTSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenoxy Acetamide Derivatives

Phenoxy acetamides share a common acetamide backbone linked to substituted aromatic rings. Key comparisons include:

2-(2,5-Dimethylphenoxy)-N-(3,5-Dimethylphenyl)Acetamide (CAS 315712-83-5)
  • Structure: Differs in the phenoxy substitution (2,5-dimethyl vs. 3,5-dimethyl) and lacks the allyl group.
  • Molecular Weight : 283.36 g/mol (vs. 233.31 g/mol for the target compound).
  • Physicochemical Properties : Higher lipophilicity (predicted logP ~3.8) due to additional methyl groups.
  • Activity: No direct biological data reported, but similar compounds in show antifungal and antibacterial effects.
N-(5-Amino-2-Methoxyphenyl)-2-(3,5-Dimethylphenoxy)Acetamide (CAS 1020054-32-3)
  • Structure: Incorporates an amino-methoxyphenyl group instead of allyl.
2-((4-Allyl-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)-N-(3,5-Dimethylphenyl)Acetamide
  • Structure : Features a triazole-thio group and furan substituent.
  • Molecular Weight : 368.13 g/mol (higher due to the triazole-furan moiety).
  • Physicochemical Properties : logP = 3.4, topological polar surface area (TPSA) = 98.3 Ų.
  • Activity : Likely optimized for membrane permeability and enzyme inhibition due to the heterocyclic groups.

Meta-Substituted Trichloro-Acetamides

  • Electronic Effects : Methyl groups (electron-donating) vs. trichloro groups (electron-withdrawing) alter dipole moments and solid-state packing.

Pesticidal Acetamides

Several pesticidal analogs in –6 share the acetamide core but differ in substituents:

  • Oxadixyl (N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide) :
    • Activity : Fungicidal via inhibition of RNA polymerase.
    • Structural Advantage : The oxazolidinyl group enhances stability in agricultural formulations.
  • Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide) :
    • Activity : Herbicidal through inhibition of very-long-chain fatty acid synthesis.
    • Comparison : The allyl group in the target compound may reduce soil persistence compared to alachlor’s chloro-methoxy groups.

### 2.4. Antimicrobial Acetamides

Data Tables

Table 1: Physicochemical and Structural Comparison

Compound Name Molecular Weight (g/mol) logP TPSA (Ų) Key Functional Groups
N-Allyl-2-(3,5-dimethylphenoxy)acetamide 233.31 ~2.8* ~49.3* Allyl, 3,5-dimethylphenoxy
2-(2,5-Dimethylphenoxy)-N-(3,5-DMP)Acetamide 283.36 ~3.8 38.3 2,5-Dimethylphenoxy, 3,5-DMP
Oxadixyl 278.30 1.2 64.6 Oxazolidinyl, methoxy
Compound 47 () ~450 ~2.5 ~120 Benzo[d]thiazole-sulfonyl, piperazine

*Estimated based on analogs.

Key Findings and Implications

  • Structural Flexibility: The allyl group in this compound may enhance metabolic stability compared to methyl or chloro substituents in pesticidal analogs.
  • Activity Prediction : Based on analogs, the compound could exhibit moderate antimicrobial activity but may require structural optimization (e.g., adding sulfonyl or heterocyclic groups) to improve potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-allyl-2-(3,5-dimethylphenoxy)acetamide
Reactant of Route 2
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N-allyl-2-(3,5-dimethylphenoxy)acetamide

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